Cas no 925437-64-5 (3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamide)

3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a structurally complex small molecule featuring a benzamide core linked to an imidazo[2,1-b]thiazole scaffold with a piperazine substituent. The compound's design incorporates a fluorine atom and methoxy group, which may enhance metabolic stability and binding affinity in biological systems. Its imidazo[2,1-b]thiazole moiety suggests potential utility in medicinal chemistry, particularly for targeting kinase or receptor interactions. The piperazine moiety offers flexibility for further derivatization, making it a versatile intermediate in drug discovery. This compound is suited for research applications requiring selective modulation of protein targets, with its well-defined structure enabling precise structure-activity relationship studies.
3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamide structure
925437-64-5 structure
Product name:3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamide
CAS No:925437-64-5
MF:C24H24N5O2FS
Molecular Weight:465.54306
CID:1023713
PubChem ID:25232164

3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
    • 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
    • 3-fluoro-5-methoxy-N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]Benzamide
    • DTXSID30649406
    • CHEMBL490881
    • 3-fluoro-5-methoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide
    • FT-0739823
    • SCHEMBL2740431
    • 925437-64-5
    • 3-Fluoro-5-methoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
    • AMY36562
    • DB-079339
    • 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamide
    • MDL: MFCD19053216
    • インチ: InChI=1S/C24H24FN5O2S/c1-32-19-11-16(10-17(25)12-19)23(31)27-21-5-3-2-4-20(21)22-14-30-18(15-33-24(30)28-22)13-29-8-6-26-7-9-29/h2-5,10-12,14-15,26H,6-9,13H2,1H3,(H,27,31)
    • InChIKey: ZTETUWQCRZAEMX-UHFFFAOYSA-N
    • SMILES: COC1=CC(C(NC2=CC=CC=C2C3=CN4C(CN5CCNCC5)=CSC4=N3)=O)=CC(F)=C1

計算された属性

  • 精确分子量: 465.16347436g/mol
  • 同位素质量: 465.16347436g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 669
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.1Ų
  • XLogP3: 3.6

3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM169335-1g
3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
925437-64-5 95%
1g
$*** 2023-05-29
TRC
F073700-100mg
3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
925437-64-5
100mg
$ 740.00 2022-06-02
Alichem
A139001978-1g
3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
925437-64-5 95%
1g
$998.00 2023-08-31
TRC
F073700-50mg
3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
925437-64-5
50mg
$ 445.00 2022-06-02
Crysdot LLC
CD11012237-1g
3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
925437-64-5 95+%
1g
$668 2024-07-19

3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamide 関連文献

3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo2,1-bthiazol-6-yl)phenyl)benzamideに関する追加情報

Exploring the Potential of 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS No. 925437-64-5) in Modern Research

In the rapidly evolving field of medicinal chemistry, 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS No. 925437-64-5) has emerged as a compound of significant interest. This molecule, with its complex structure and unique properties, is being explored for its potential applications in various therapeutic areas. Researchers are particularly intrigued by its imidazo[2,1-b]thiazole core, which is known for its bioactivity, and the piperazine moiety that enhances its pharmacokinetic profile.

The compound's fluorine and methoxy substituents play a crucial role in its interaction with biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in addressing conditions related to central nervous system (CNS) disorders, a hot topic in current pharmaceutical research. The ability of 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide to cross the blood-brain barrier is a key factor driving its exploration in this area.

From a synthetic chemistry perspective, the preparation of 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves sophisticated multi-step processes. The incorporation of the imidazo[2,1-b]thiazole scaffold requires careful optimization to ensure high yield and purity. This complexity makes the compound a subject of interest in process chemistry discussions, particularly among researchers focusing on heterocyclic compound synthesis.

The pharmacological profile of 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is currently under investigation in several academic and industrial laboratories. Preliminary data suggests interesting receptor binding properties, particularly with certain G-protein coupled receptors (GPCRs), which are prime targets in modern drug discovery. This aligns with current trends in pharmaceutical research where GPCR-targeted therapies are gaining significant attention.

In the context of structure-activity relationship (SAR) studies, the compound presents an intriguing case for medicinal chemists. The presence of both hydrogen bond acceptors and hydrophobic regions in its structure allows for diverse interactions with biological targets. Researchers are particularly interested in how modifications to the benzamide portion might affect its biological activity, a question frequently searched in academic databases.

The physicochemical properties of 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide make it suitable for various formulation approaches. Its moderate lipophilicity and good aqueous solubility at physiological pH values are advantageous for drug development. These characteristics are often searched by formulation scientists looking for compounds with balanced ADME properties.

Recent patent literature reveals growing interest in 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide and its analogs, particularly in the area of neurological therapeutics. This aligns with current market trends where CNS drugs represent a significant portion of pharmaceutical R&D investment. The compound's potential in addressing unmet medical needs in this area makes it a subject of frequent searches in professional databases.

From a safety perspective, preliminary toxicological studies on 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide show promising results, with good therapeutic index values in animal models. This aspect is crucial for researchers investigating lead optimization strategies, a common search term in drug discovery circles.

The analytical characterization of 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide presents interesting challenges due to its complex structure. Advanced techniques such as LC-MS and NMR spectroscopy are typically employed for its identification and purity assessment. These analytical aspects are frequently searched by quality control professionals in the pharmaceutical industry.

Looking ahead, the future research directions for 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide may include exploration of its potential in combination therapies and investigation of its metabolic pathways. These are currently hot topics in pharmacological research, as evidenced by frequent searches in scientific literature databases.

In conclusion, 3-Fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)-imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS No. 925437-64-5) represents an exciting area of research at the intersection of medicinal chemistry and pharmacology. Its unique structural features and promising biological activities make it a compound worth watching in the coming years as research progresses and more data becomes available.

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